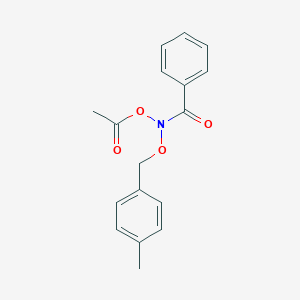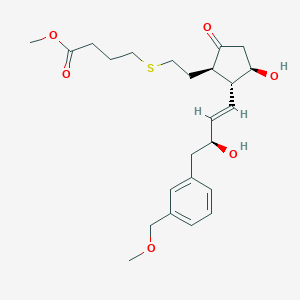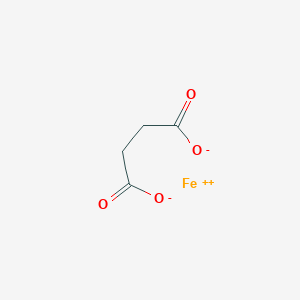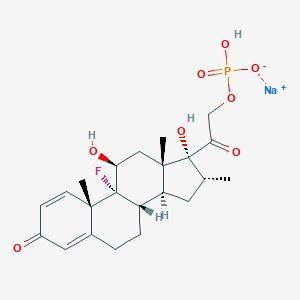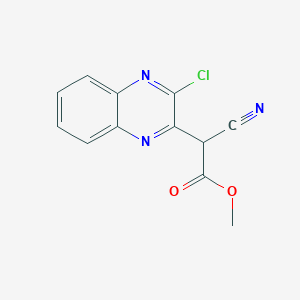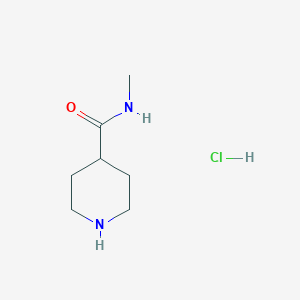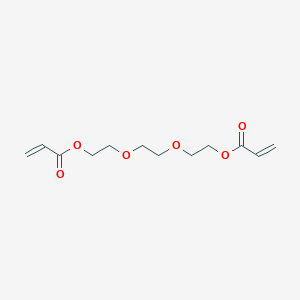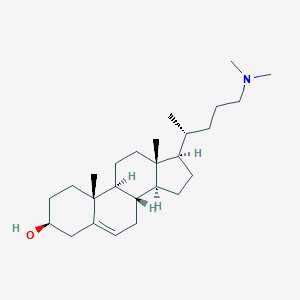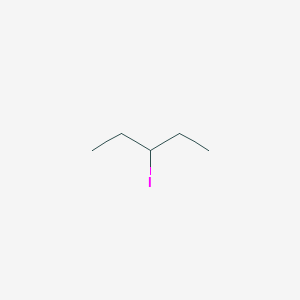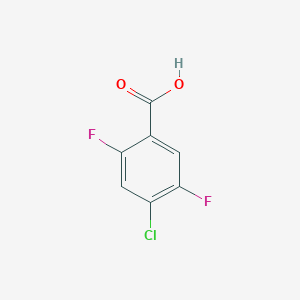![molecular formula C23H27NO3 B157880 (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate CAS No. 1927-12-4](/img/structure/B157880.png)
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a British pharmaceutical company. AH-7921 has been the subject of extensive scientific research due to its potential as a painkiller and its effects on the central nervous system.
Mecanismo De Acción
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate acts as a mu-opioid receptor agonist, meaning it binds to and activates the mu-opioid receptor in the brain. This leads to a decrease in the perception of pain and an increase in feelings of euphoria and relaxation. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate also acts on other receptors in the brain, including the delta-opioid receptor and the kappa-opioid receptor, which may contribute to its analgesic effects.
Efectos Bioquímicos Y Fisiológicos
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its analgesic and anxiolytic effects. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been shown to decrease levels of norepinephrine and corticotropin-releasing hormone, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has a number of advantages and limitations for use in laboratory experiments. One advantage is its potency, as it has been shown to be effective at lower doses compared to other opioid drugs. However, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been shown to have a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. This can make it difficult to use in laboratory experiments, as small variations in dosage can have significant effects on the results.
Direcciones Futuras
There are a number of future directions for research on (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. One area of interest is its potential as a treatment for chronic pain, as it has been shown to be effective in reducing pain in animal models. Another area of interest is its potential as a treatment for depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects in animal models. Further research is also needed to better understand the mechanisms of action of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate and its effects on the central nervous system.
Métodos De Síntesis
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is synthesized using a multistep process that involves the reaction of 2,2-diphenylacetic acid with 9-methyl-9-azabicyclo[3.3.1]nonane. The resulting compound is then treated with hydroxylamine to form the hydroxamic acid derivative, which is then esterified with methanol to produce (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate.
Aplicaciones Científicas De Investigación
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been studied extensively for its potential as a painkiller. It has been shown to be effective in reducing pain in animal models, and it has also been shown to have a lower risk of addiction and dependence compared to other opioid drugs. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been studied for its potential as a treatment for depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
Número CAS |
1927-12-4 |
|---|---|
Nombre del producto |
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
Fórmula molecular |
C23H27NO3 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H27NO3/c1-24-19-13-8-14-20(24)16-21(15-19)27-22(25)23(26,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19-21,26H,8,13-16H2,1H3 |
Clave InChI |
LSPNRKVJCNRVRR-WCRBZPEASA-N |
SMILES isomérico |
CN1[C@@H]2CCC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES canónico |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Otros números CAS |
1927-13-5 |
Sinónimos |
1927-12-4; KSD-2084; Benzilic acid (1R,1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3alpha-yl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



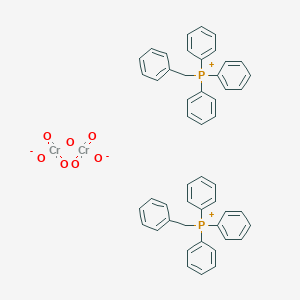
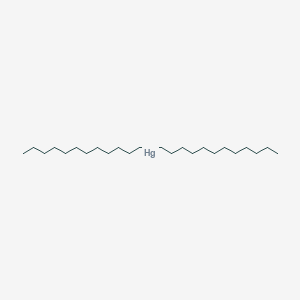
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
